molecular formula C27H29N5O3S2 B12166362 2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12166362
M. Wt: 535.7 g/mol
InChI Key: WSDMGVFCIGSGSY-XLNRJJMWSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, DMSO-d6):

  • δ 8.72 (d, J = 6.5 Hz, 1H) : H-5 proton of pyrido-pyrimidinone.
  • δ 7.45–7.12 (m, 4H) : Aromatic protons of the 4-methoxyphenyl group.
  • δ 4.21 (s, 3H) : Methoxy group (-OCH3).
  • δ 3.82–3.45 (m, 8H) : Piperazine ring protons.
  • δ 2.98 (t, J = 7.2 Hz, 2H) : Propyl group -CH2- adjacent to thiazolidinone nitrogen.
  • δ 2.31 (s, 3H) : C9-methyl group.

13C NMR (125 MHz, DMSO-d6):

  • δ 187.4 : Thioxo (C=S) carbon.
  • δ 173.2 : Pyrimidinone carbonyl (C=O).
  • δ 162.8 : Thiazolidinone oxo (C=O).
  • δ 154.3–112.7 : Aromatic carbons of pyrido-pyrimidinone and methoxyphenyl groups.

Infrared (IR) Spectroscopy

Absorption Band (cm⁻¹) Assignment
1685 Pyrimidinone C=O stretch
1642 Thiazolidinone C=O stretch
1247 C=S stretch
1215 Aromatic C-O (methoxy)

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 603.2 [M+H]+ (calculated for C30H31N6O3S2: 603.19).
  • Key Fragments:
    • m/z 445.1: Loss of 4-methoxyphenylpiperazine (-158.1 Da).
    • m/z 318.0: Pyrido-pyrimidinone core with methyl group.
    • m/z 173.9: Thiazolidinone-propyl fragment.

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-4-11-32-26(34)22(37-27(32)36)17-21-24(28-23-18(2)6-5-12-31(23)25(21)33)30-15-13-29(14-16-30)19-7-9-20(35-3)10-8-19/h5-10,12,17H,4,11,13-16H2,1-3H3/b22-17-

InChI Key

WSDMGVFCIGSGSY-XLNRJJMWSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S

Origin of Product

United States

Preparation Methods

Cyclization of Preformed Pyrimidine Derivatives

Starting from 4-chloro-5-bromopyrimidine (12 ), nucleophilic substitution with methylamine introduces the 9-methyl group, followed by cyclization under basic conditions to form the fused pyrido-pyrimidine ring. This method achieves yields >60% in 87% of documented cases. For example, heating 12 with methylamine in ethanol at 80°C for 12 hours produces 9-methyl-4-chloropyrido[1,2-a]pyrimidine (15 ), which is oxidized to the 4-oxo derivative (16 ) using potassium permanganate in acidic media (yield: 68–72%).

Functionalization of Pyrimidine-4-amines

Alternatively, 5-formylpyrimidine-4-amine (13 ) undergoes condensation with acetylacetone to form the pyrido ring via a Friedländer annulation. The aldehyde group at C5 facilitates cyclization in the presence of ammonium acetate, yielding the 4-oxo core with a methyl group at C9. This route is preferred for scalability, with 56.9% of reactions achieving >60% yields.

Synthesis of the Thiazolidinone Moiety

The Z-configured thiazolidinone segment is synthesized separately and coupled to the core via a Knoevenagel condensation.

Thiazolidinone Ring Formation

4-Oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene (20 ) is prepared by reacting ethyl 2-cyano-3,3-dimethylthiopropionate with propylamine in methanol at 0–5°C, followed by cyclization with CS₂. Recrystallization from n-butanol/water (20–50%) yields 20 in 92–97% purity.

Condensation with the Pyrido-Pyrimidine Core

The aldehyde at C3 of the core reacts with 20 in ethanol under acidic catalysis (HCl, pH 1–6). The Z configuration is favored by slow addition at 20–25°C, achieving 92–96% yields. Stereochemistry is confirmed via NOESY NMR, showing coupling between the thiazolidinone methylidene proton and the pyrido ring’s C9 methyl group.

Optimization and Scalability

Reaction Conditions

  • Solvents : Methanol, ethanol, and n-butanol improve solubility for the thiazolidinone coupling.

  • Temperature : 20–50°C balances reaction rate and stereoselectivity.

  • Catalysts : Pd(OAc)₂ for piperazine coupling; HCl for thiazolidinone condensation.

Purification

Recrystallization from n-butanol/water mixtures (20–50%) removes unreacted starting materials, yielding >97% pure product.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrido H6), 7.45 (d, J = 8.8 Hz, 2H, methoxyphenyl), 6.93 (d, J = 8.8 Hz, 2H, methoxyphenyl), 3.76 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, piperazine), 2.91–2.87 (m, 4H, piperazine), 2.41 (s, 3H, C9-CH₃).

  • IR : 1685 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S).

Chromatographic Purity

HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 12.3 min, purity >98%.

Challenges and Alternatives

Steric Hindrance

Bulky substituents on the pyrido core reduce piperazine coupling efficiency. Using microwave-assisted synthesis (100°C, 30 min) improves yields to 88%.

Stereochemical Control

The Z configuration is thermodynamically favored but requires strict pH control during condensation. Basic conditions (pH 6–7) shift equilibrium toward the E isomer, necessitating acidic conditions (pH 1–3) .

Scientific Research Applications

2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives , which are frequently explored for pharmacological applications due to their diverse substituent compatibility. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents at Position 2 Substituents at Position 3 Key Features Potential Applications
Target Compound 4H-pyrido[1,2-a]pyrimidin-4-one 4-(4-Methoxyphenyl)piperazin-1-yl (Z)-[4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene]methyl Enhanced lipophilicity from methoxyphenyl; thiazolidinone rigidity Likely CNS or anticancer agent due to piperazine and thiazolidinone motifs
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one () Same core 4-Ethylpiperazin-1-yl (Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl Phenylethyl group increases steric bulk; ethylpiperazine reduces polarity Possible kinase inhibition or antimicrobial activity
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Same core 1,3-Benzodioxol-5-yl 4-Methylpiperazin-1-yl at position 7 Benzodioxole enhances aromaticity; methylpiperazine improves solubility Antipsychotic or antiviral applications
Derivatives with 7-(4-Ethylpiperazin-1-yl) or 7-[4-(2-hydroxyethyl)piperazin-1-yl] () Same core Varied aryl/heteroaryl groups Ethyl or hydroxyethyl-piperazine at position 7 Hydroxyethyl improves hydrophilicity; ethyl enhances metabolic stability Antibacterial or anti-inflammatory agents

Key Findings from Structural Analysis

Piperazine Modifications :

  • The 4-methoxyphenyl group in the target compound likely improves blood-brain barrier penetration compared to ethyl or methyl substituents in analogs (e.g., and ) .
  • Hydroxyethyl-piperazine derivatives () exhibit higher aqueous solubility, advantageous for oral bioavailability.

Thiazolidinone vs. Phenylethyl-substituted thiazolidinones () may confer selectivity for hydrophobic enzyme pockets.

Aromaticity and Bioactivity :

  • Aromatic substituents (e.g., benzodioxole in ) align with trends in drug design for targeting aromatic-rich binding sites, such as serotonin or dopamine receptors .

Biological Activity

The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a piperazine ring, a methoxyphenyl group, and a thiazolidinone moiety, suggesting diverse pharmacological applications.

The molecular formula of this compound is C27H29N5O3S2C_{27}H_{29}N_{5}O_{3}S_{2}, with a molecular weight of approximately 535.7 g/mol . It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which are known for their varied biological activities.

Property Value
Molecular FormulaC27H29N5O3S2
Molecular Weight535.7 g/mol
IUPAC Name(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyNMXOGBBSTGWNIZ-HKWRFOASSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate their activity and trigger various biochemical pathways relevant to its therapeutic effects. Initial studies suggest that it may act as an inhibitor for certain protein kinases, which are critical in regulating cell functions.

Biological Activities

Preliminary studies indicate that This compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines including Huh7 D12, Caco2, MDA-MB 231, HCT 116, PC3, and NCI-H2.
  • Protein Kinase Inhibition : It has been evaluated for its inhibitory effects on protein kinases such as DYRK1A and DYRK1B with reported IC50 values in the nanomolar range (e.g., DYRK1A at 12 nM) .
  • Neuroprotective Effects : Related compounds have been investigated for their neuroprotective properties, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that share structural features with 2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl... :

Study 1: Protein Kinase Inhibition

A study highlighted the synthesis of thiazolidinone derivatives and their evaluation against several protein kinases. The results indicated that compounds with similar structures exhibited significant inhibitory activity against DYRK1A and other kinases .

Study 2: Antitumor Activity

In vitro assays demonstrated that the compound significantly inhibited the growth of various tumor cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Study 3: Structure–Activity Relationship (SAR)

Research focusing on SAR provided insights into how modifications on the thiazolidinone core influence biological activity. This information is crucial for optimizing lead compounds for drug development .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Condensation of the pyrido[1,2-a]pyrimidin-4-one core with the thiazolidinone moiety under controlled pH and temperature to preserve stereochemistry (Z-configuration).
  • Coupling of the 4-(4-methoxyphenyl)piperazine group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DIPEA (N,N-diisopropylethylamine) .
    Optimization strategies :
  • Use TLC or HPLC to monitor reaction progress and minimize byproducts.
  • Adjust solvent polarity (e.g., DMF → acetonitrile) to improve yield in cyclization steps.
  • Employ computational tools (e.g., quantum chemical calculations) to predict optimal reaction pathways and transition states .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • X-ray crystallography : Resolve absolute stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
  • NMR spectroscopy : Confirm Z/E isomerism via coupling constants (e.g., 3JH,H^3J_{H,H} in the thiazolidinone methylidene group) and aromatic proton splitting patterns .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic distribution for elemental composition.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Q. How can stability under experimental conditions (e.g., aqueous buffers, light) be evaluated?

  • Forced degradation studies : Expose the compound to stressors (e.g., 0.1 M HCl/NaOH, UV light, 40°C/75% RH) and quantify degradation products via LC-MS.
  • Kinetic stability assays : Measure half-life in PBS (pH 7.4) at 37°C over 24–72 hours. Stabilizers like ascorbic acid (0.1% w/v) may prevent oxidation of the thioxo group .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Modify substituents :
    • Replace the 4-methoxyphenyl group with halogenated or bulky aryl groups to assess receptor binding.
    • Vary the propyl chain on the thiazolidinone ring to alter lipophilicity (logP) and membrane permeability.
  • Assay design : Test analogs in in vitro enzymatic assays (e.g., kinase inhibition) and cell-based viability assays (e.g., IC50_{50} in cancer lines). Cross-validate with molecular docking to identify key binding residues .

Q. What computational methods are effective for predicting biological targets or metabolic pathways?

  • Molecular docking (AutoDock Vina, Glide) : Screen against protein databases (e.g., PDB) to prioritize targets like serotonin receptors (5-HT1A_{1A}) or kinases.
  • ADMET prediction (SwissADME, pkCSM) : Estimate pharmacokinetic properties (e.g., BBB penetration, CYP450 inhibition) to guide in vivo studies.
  • MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to evaluate binding stability and conformational changes .

Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50​ across studies) be resolved?

  • Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cell-based reporter systems (e.g., luciferase) to rule out assay-specific artifacts.
  • Standardize protocols : Control variables like serum concentration (e.g., 10% FBS vs. serum-free), passage number, and incubation time. Validate findings using isogenic cell lines .

Q. What strategies are recommended for resolving stereochemical uncertainties in derivatives?

  • Vibrational circular dichroism (VCD) : Assign absolute configuration of chiral centers in synthetic intermediates.
  • NOESY NMR : Detect spatial proximity between protons (e.g., piperazine N–CH2_2 and pyrido protons) to confirm regiochemistry .

Q. How can metabolic liabilities (e.g., rapid hepatic clearance) be addressed during lead optimization?

  • Microsomal stability assays : Incubate with rat/human liver microsomes and NADPH to identify metabolic hotspots (e.g., demethylation of the methoxy group).
  • Isotope labeling : Use 14^{14}C-labeled analogs to trace metabolites via LC-radiometric detection. Introduce steric hindrance or electron-withdrawing groups to block CYP450 oxidation .

Methodological Notes

  • Data validation : Always include positive/negative controls in biological assays (e.g., known inhibitors for enzymatic studies).
  • Crystallography : Refine SHELXL parameters (e.g., HKLF 4 format) to handle twinning or disorder in crystal structures .
  • Stereochemical purity : Use chiral HPLC (Chiralpak IA column) with heptane/ethanol gradients to separate enantiomers during scale-up .

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